Kelatorphan - 92175-57-0

Kelatorphan

Catalog Number: EVT-271719
CAS Number: 92175-57-0
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kelatorphan is a Inhibitor of enkephalin metabolism.
Source and Classification

Kelatorphan is classified as an enkephalinase inhibitor, which positions it within the broader category of opioid peptide modulators. It is synthesized from commercially available precursors through a series of chemical reactions that emphasize its asymmetric synthesis capabilities. The compound has been studied extensively in both in vitro and in vivo environments to assess its pharmacological properties and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of Kelatorphan has been achieved through a concise asymmetric method that typically involves seven steps. This process utilizes commercially available starting materials, which allows for efficient production. Key steps include:

  1. Formation of the Bidentate Group: This group is crucial for the compound's inhibitory action against enkephalin-degrading enzymes.
  2. Coupling Reactions: The synthesis often involves coupling various amino acids to form the desired structure.
  3. Purification Steps: Following synthesis, purification techniques such as chromatography are employed to isolate the final product with high purity.

The detailed synthetic pathway showcases the importance of chirality in the design of Kelatorphan, as specific stereochemistry enhances its biological activity .

Molecular Structure Analysis

Structure and Data

Kelatorphan has a complex molecular structure characterized by the following components:

  • Chemical Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 262.30 g/mol
  • Functional Groups: The structure includes an amide bond and a hydroxyl group, contributing to its interaction with enzymes.

The three-dimensional conformation of Kelatorphan allows it to effectively bind to enkephalinase, thereby inhibiting its activity. Structural analysis using techniques such as X-ray crystallography has provided insights into the binding interactions between Kelatorphan and its target enzymes .

Chemical Reactions Analysis

Reactions and Technical Details

Kelatorphan undergoes various chemical reactions that are critical for its function as an enzyme inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to enkephalinase, preventing it from hydrolyzing enkephalins.
  2. Metabolic Stability: Studies indicate that Kelatorphan exhibits desirable plasma stability, which is essential for maintaining effective concentrations in biological systems.

The compound's ability to inhibit multiple peptidases enhances its therapeutic potential by prolonging the action of endogenous opioid peptides .

Mechanism of Action

Process and Data

The mechanism by which Kelatorphan exerts its effects involves several key processes:

  1. Inhibition of Enkephalin Degradation: By binding to enkephalinase and other peptidases, Kelatorphan prevents the breakdown of enkephalins, leading to increased levels of these analgesic peptides in the central nervous system.
  2. Enhanced Analgesic Effects: The accumulation of enkephalins results in prolonged analgesia, which has been demonstrated in various animal models.

Research indicates that Kelatorphan's efficacy is comparable to combinations of other inhibitors like bestatin and thiorphan, showcasing its potential as a standalone therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kelatorphan exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in biological assays.
  • Stability: Demonstrates stability under physiological conditions, making it suitable for therapeutic applications.

These properties contribute to its functionality as an effective inhibitor in pharmacological contexts .

Applications

Scientific Uses

Kelatorphan has several significant applications in scientific research and potential clinical settings:

  • Pain Management Research: Its role as an enkephalinase inhibitor positions it as a candidate for developing new analgesics aimed at treating chronic pain conditions.
  • Neuroscience Studies: Used as a tool to study the dynamics of opioid signaling pathways and their implications in various neurological disorders.
  • Drug Development: As a model compound, Kelatorphan aids in the design of new inhibitors with improved pharmacokinetic profiles.
Introduction to Kelatorphan in Neuropharmacological Research

Historical Context of Enkephalin-Degrading Enzyme Inhibitors

The development of kelatorphan emerged from three decades of progressive research into enkephalin metabolism, beginning with the discovery of endogenous opioid peptides in 1975. Early pharmacological studies revealed that enkephalins—met-enkephalin (Tyr-Gly-Gly-Phe-Met) and leu-enkephalin (Tyr-Gly-Gly-Phe-Leu)—were rapidly degraded by several specialized peptidases: aminopeptidase N (APN), neutral endopeptidase (NEP, also known as enkephalinase), dipeptidyl peptidase III (DPP3), and angiotensin-converting enzyme (ACE). Before kelatorphan, researchers developed selective inhibitors targeting individual enzymes:

  • Bestatin: Isolated from Streptomyces cultures in 1976, this compound specifically inhibited aminopeptidase N
  • Thiorphan: Developed in 1980 as a potent and selective enkephalinase (NEP) inhibitor
  • Phosphoramidon: Identified as a metallopeptidase inhibitor affecting both NEP and ACE

These mono-inhibitors demonstrated limited efficacy in vivo due to the redundant nature of enkephalin degradation pathways. When one enzyme was inhibited, others efficiently compensated, maintaining rapid peptide cleavage. This limitation spurred research into broad-spectrum inhibitors that could simultaneously block multiple degradation pathways. Kelatorphan, first described in 1984 by Fournié-Zaluski and colleagues, represented the pioneering solution to this challenge. Its molecular design strategically incorporated structural elements that enabled simultaneous inhibition of NEP (KI = 1.4 nM), DPP3 (KI = 2 nM), and APN (KI = 7 μM), making it the first functionally complete enkephalinase inhibitor capable of substantially prolonging enkephalin half-lives in neural tissue [1] [3] [6].

Table 1: Major Enkephalin-Degrading Enzymes Inhibited by Kelatorphan

EnzymeSystematic NamePrimary Cleavage SiteKi Value for KelatorphanBiological Consequence of Inhibition
Neutral Endopeptidase (NEP)EnkephalinaseGly³-Phe⁴ bond1.4 nMPrevents C-terminal degradation of enkephalins
Dipeptidyl Peptidase III (DPP3)Dipeptidyl aminopeptidase IIIGly²-Gly³ bond2 nMInhibits N-terminal dipeptide cleavage
Aminopeptidase N (APN)Alanine aminopeptidaseTyr¹-Gly² bond7 μMBlocks N-terminal amino acid removal
Angiotensin-Converting Enzyme (ACE)Peptidyl dipeptidase APhe⁴-Met⁵/Phe⁴-Leu⁵ bondsPartial inhibitionReduces C-terminal dipeptide cleavage

Role of Kelatorphan in Opioid Peptide Modulation

Kelatorphan exerts its primary mechanism through the simultaneous inhibition of enkephalin-degrading enzymes, creating a protective shield around endogenous opioid peptides. This comprehensive enzymatic blockade substantially prolongs the half-life of both met-enkephalin and leu-enkephalin in the central nervous system, allowing these peptides to accumulate and exert prolonged activity at opioid receptors. The compound achieves this through a bidentate molecular structure featuring a hydroxamate group that chelates zinc atoms in the active sites of metallopeptidases (NEP, ACE) combined with specific residues that interact with the substrate-binding pockets of aminopeptidases. This design creates an irreversible binding complex that effectively halts enkephalin catabolism at both N-terminal (APN) and C-terminal (NEP) sites, as well as internal cleavage points (DPP3) [1] [6].

The functional consequence of this enzymatic inhibition manifests dramatically in analgesic potentiation studies. When administered intracerebroventricularly (50 μg dose) alongside exogenous [Met]enkephalin in mice, kelatorphan potentiated the analgesic effects of the opioid peptide by approximately 50,000-fold, reducing the ED50 to approximately 10 ng. This remarkable potentiation significantly exceeded the effects produced by combinations of single-enzyme inhibitors like bestatin (APN inhibitor) plus thiorphan (NEP inhibitor). Importantly, kelatorphan administered alone demonstrated intrinsic analgesic properties in the absence of exogenous opioids. In normal rats, intravenous administration of as little as 2.5 mg/kg kelatorphan produced antinociceptive effects comparable to 1 mg/kg intravenous morphine in the vocalization threshold test. This effect was completely reversible by naloxone administration (0.5 mg/kg IV), confirming its dependence on opioid receptor activation [1] [3] [4].

Table 2: Comparative Analgesic Efficacy of Kelatorphan in Preclinical Models

Research ModelAdministration RouteKelatorphan DoseKey FindingComparative Efficacy
Mouse hot plate testIntracerebroventricular50 μg50,000-fold potentiation of [Met]enkephalin2-fold greater than bestatin + thiorphan combination
Normal rat vocalization thresholdIntravenous2.5 mg/kg144% increase in thresholdEquivalent to 1 mg/kg IV morphine
Arthritic rat vocalization thresholdIntravenous2.5 mg/kg244% increase in thresholdSuperior to acetorphan at same dose
Spinal c-FOS expressionIntravenous5-20 mg/kg20-30% suppression of noxious stimulation-induced expressionNaloxone-reversible modulation
Mouse hot plate test (modified derivatives)Intracerebroventricular5 μgIncreased jump latency > kelatorphanCompounds 7A and 8A showed enhanced potency

Beyond acute effects, kelatorphan demonstrates significant neurobiological activity at the genomic level. In rat spinal cord neurons, intravenous administration (5-20 mg/kg) reduced noxious stimulation-induced expression of immediate-early genes including c-FOS and NGF1-A by 20-30%. This suppression occurred preferentially in the superficial laminae (I-II) of the dorsal horn—key regions for nociceptive processing—and was similarly reversible by naloxone pretreatment. This genomic modulation suggests that kelatorphan not only provides acute pain relief but may also prevent neuroplastic changes associated with chronic pain states by reducing activity-dependent gene expression in pain pathways. The ability to suppress such fundamental neuronal responses to noxious stimuli highlights kelatorphan's comprehensive neuromodulatory profile extending beyond simple receptor activation to influence gene transcription mechanisms in pain-processing neurons [10].

Significance of Multi-Enzyme Inhibition in Analgesia Research

The comprehensive inhibition profile of kelatorphan represents a fundamental advancement over single-enzyme inhibitors, addressing the inherent redundancy in enkephalin degradation pathways. Research consistently demonstrates that inhibiting multiple enzymes synergistically enhances enkephalin stability far beyond what can be achieved by blocking individual enzymes. This synergy stems from the cascade nature of enkephalin degradation—where initial cleavage by one enzyme creates substrates for others—making complete protection possible only through simultaneous multi-enzyme inhibition. Kelatorphan's ability to concurrently block N-terminal (APN), C-terminal (NEP, ACE), and internal cleavage (DPP3) sites creates a protective envelope around enkephalins, permitting unprecedented survival times in the synaptic cleft and extended receptor engagement [1] [6].

This multitarget approach demonstrates particular therapeutic relevance in pathological pain states. In rats with Freund's adjuvant-induced arthritis—a model of chronic inflammatory pain—intravenous kelatorphan (2.5 mg/kg) produced a 244% increase in vocalization threshold compared to 144% in normal rats. This enhanced efficacy in pathological conditions may result from several mechanisms: increased expression of opioid receptors in inflamed tissue, greater enkephalin release in pain states, and elevated levels of peptide fragments that compete with enkephalins at degradation sites. The finding that kelatorphan was "much more effective in arthritic than in normal rats" highlights the disease-state specificity of multi-enzyme inhibition strategies and suggests particular relevance for clinical chronic pain conditions where endogenous opioid systems become dysregulated. Importantly, this enhanced effect occurs at doses where selective enkephalinase inhibitors like acetorphan remain ineffective [4] [9].

The research impact of kelatorphan extends beyond its direct pharmacological effects to stimulate new directions in analgesic development. Its molecular scaffold inspired subsequent generations of dual enkephalinase inhibitors (DENKIs) with improved bioavailability and CNS penetration:

  • RB101: A systemically active prodrug version of kelatorphan's active principles
  • Compound 7A: Kelatorphan derivative featuring beta-alanine and benzyl substitution (IC50 ~10 nM against all three major enzymes)
  • Compound 8A: Structural analog with phenylalanine substitution demonstrating enhanced analgesic potency

These derivatives validated the structure-activity principles established with kelatorphan while addressing its pharmacokinetic limitations, particularly poor blood-brain barrier penetration. Research on these compounds confirmed that simultaneous inhibition of multiple enkephalin-degrading enzymes produces profound physiological effects beyond analgesia, including neuroprotection, emotional regulation, and stress response modulation—all mediated through enhanced endogenous opioid signaling. Furthermore, kelatorphan-based research established the scientific foundation for understanding how enzymatic degradation pathways interact dynamically in different tissue compartments and pathological states, revealing that disease-specific alterations in peptidase expression patterns may offer therapeutic targeting opportunities [8].

Properties

CAS Number

92175-57-0

Product Name

Kelatorphan

IUPAC Name

(2S)-2-[[(2R)-2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]propanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-9(14(19)20)15-13(18)11(8-12(17)16-21)7-10-5-3-2-4-6-10/h2-6,9,11,21H,7-8H2,1H3,(H,15,18)(H,16,17)(H,19,20)/t9-,11+/m0/s1

InChI Key

OJCFZTVYDSKXNM-GXSJLCMTSA-N

SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

(3-(N-hydroxy)carboxamido-2--benzylpropanoyl)alanine
kelatorphan

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CC(=O)NO

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)CC(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.